![molecular formula C19H19N3O3 B2476773 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide CAS No. 896375-95-4](/img/structure/B2476773.png)
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide
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Description
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide, also known as QM-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its unique properties and mechanism of action, which make it a promising candidate for further research.
Scientific Research Applications
Antiviral Activity
Quinazoline derivatives have been explored for their antiviral properties. For example, a study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, demonstrating weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Antihistaminic Agents
Research into 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown potential as a new class of H(1)-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm in in vivo studies (Alagarsamy et al., 2008).
Synthesis of Quinazolin-4-ones
The synthesis of 2-substituted and 2,3-disubstituted quinazolin-4-ones containing a sterically hindered phenol residue has been reported, showcasing the versatility of quinazoline derivatives in chemical synthesis (Kelarev et al., 2004).
Anticonvulsant and Antidepressant Agents
Quinazolin-4-(3H)-ones have been designed and synthesized with the aim of exploring their anticonvulsant and antidepressant activities. Some compounds from this research have shown promising results in increasing GABA concentration, which might explain their anticonvulsant activity (Amir et al., 2013).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones have been evaluated for in vitro antitumor activity, demonstrating broad spectrum antitumor activity and being more potent compared to the positive control 5-FU. This indicates their potential in cancer treatment (Al-Suwaidan et al., 2016).
Corrosion Inhibition
Quinazoline derivatives have been examined for their ability to inhibit corrosion on mild steel in acidic media, showing excellent corrosion inhibition efficiency. This suggests their application in protecting metals from corrosion (Kumar et al., 2020).
Selective Histone Deacetylase 6 Inhibitors
Quinazoline derivatives have been developed as selective inhibitors for histone deacetylase 6 (HDAC6), showing potent antiproliferative effects against cancer cell lines. This highlights their potential in cancer therapy (Yang et al., 2016).
properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-4-7-14(12-13)20-17(23)10-5-11-22-18(24)15-8-2-3-9-16(15)21-19(22)25/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMUFPZHBKLZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide |
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